(+)-Isopiperitenone

Plant Biochemistry Terpenoid Metabolism Enzymology

(+)-Isopiperitenone is a chiral p-menthadien-3-one monoterpenoid with the molecular formula C10H14O and a molecular weight of 150.22 g/mol. It functions as a pivotal intermediate in the menthol biosynthetic pathway within Mentha species, specifically serving as the substrate for the enzyme (-)-isopiperitenone reductase (EC 1.3.1.82) to yield (+)-cis-isopulegone.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 16750-82-6
Cat. No. B107526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Isopiperitenone
CAS16750-82-6
Synonyms(+)-p-Mentha-1,8-dien-3-one;  (6S)-3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-one;  (+)-Isopiperitenone;  (S)-(+)-Isopiperitenone;  (S)-3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-one; 
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(CC1)C(=C)C
InChIInChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9H,1,4-5H2,2-3H3/t9-/m0/s1
InChIKeySEZLYIWMVRUIKT-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Isopiperitenone (CAS 16750-82-6): A Defined Monoterpenoid Ketone for Targeted Biosynthetic and Bioactivity Research


(+)-Isopiperitenone is a chiral p-menthadien-3-one monoterpenoid with the molecular formula C10H14O and a molecular weight of 150.22 g/mol [1]. It functions as a pivotal intermediate in the menthol biosynthetic pathway within Mentha species, specifically serving as the substrate for the enzyme (-)-isopiperitenone reductase (EC 1.3.1.82) to yield (+)-cis-isopulegone [2][3]. Beyond its metabolic role, this compound has been characterized as an alarm pheromone in certain mite species and is cited in patents for its potential as a cyclooxygenase-2 (COX-2) inhibitor [4][5]. For procurement, its utility is defined by its precise stereochemical configuration and its specific, non-interchangeable role in enzymatic pathways, which distinguishes it from structurally similar monoterpenes.

Why Generic Monoterpene Substitution Fails: The Specificity of (+)-Isopiperitenone in Research Applications


Procurement of structurally analogous monoterpenes, such as piperitenone or pulegone, cannot substitute for (+)-isopiperitenone in defined research and industrial contexts due to its unique stereochemical and functional specificity. For instance, in peppermint's biosynthetic pathway, (+)-isopiperitenone is the exclusive substrate for (-)-isopiperitenone reductase, a highly regioselective and stereoselective enzyme that does not act on (+)-pulegone or (+)-cis-isopulegone [1][2]. Furthermore, metabolic tracing experiments definitively rule out the common analog piperitenone as a pathway intermediate, as it is not converted to downstream menthol precursors under identical conditions where (+)-isopiperitenone is efficiently processed [3]. This demonstrates that substituting a close analog will not recapitulate the same enzymatic or metabolic outcomes, directly impacting the validity and reproducibility of biosynthetic studies and bioactivity assays.

(+)-Isopiperitenone (CAS 16750-82-6): Quantitative Differentiation Evidence for Scientific Procurement


Enzymatic Conversion Efficiency vs. Piperitenone in Menthol Biosynthesis

The biosynthetic pathway in peppermint distinguishes (+)-isopiperitenone from its structural analog, piperitenone. Under identical experimental conditions with peppermint leaf discs, (-)-[3H]isopiperitenone was efficiently incorporated into the downstream products (+)-pulegone, (-)-menthone, and (+)-isomenthone, whereas [3H]piperitenone was not converted to these target metabolites and instead gave rise only to the inert metabolite (+)-piperitone [1].

Plant Biochemistry Terpenoid Metabolism Enzymology

Enzymatic Substrate Specificity vs. Pulegone for Isopiperitenone Reductase

The enzyme (-)-isopiperitenone reductase (EC 1.3.1.82) exhibits strict substrate specificity for (+)-isopiperitenone. It does not accept the structurally related compounds (+)-pulegone, (+)-cis-isopulegone, or (-)-menthone as substrates [1][2]. Additionally, the enzyme shows a strong cofactor preference for NADPH over NADH, with NADH being described as a "poor substitute" [1].

Enzyme Kinetics Biocatalysis Biosynthetic Pathway Engineering

Comparative Sensory Profile: Odor Quality vs. Piperitenone

A direct comparison of organoleptic properties indicates that isopiperitenone's odor is described as powerful, diffusive, and sweeter than that of piperitenone, while remaining equally minty, penetrating, and of moderate tenacity .

Flavor Chemistry Fragrance Development Sensory Analysis

Alarm Pheromone Activity in Acarid Mites at Defined Concentration

(+)-Isopiperitenone has been identified and characterized as a functional alarm pheromone in the acarid mite Tyrophagus similis. The compound was shown to be biologically active in eliciting an alarm response at a concentration of 100 ppm [1].

Chemical Ecology Pest Management Pheromone Research

High-Value Application Scenarios for Procuring (+)-Isopiperitenone (CAS 16750-82-6)


Elucidation and Engineering of the Menthol Biosynthetic Pathway

As the proven, exclusive intermediate in the conversion to (+)-cis-isopulegone and subsequent menthol precursors, (+)-isopiperitenone is essential for any study investigating the enzymes (-)-isopiperitenol dehydrogenase or (-)-isopiperitenone reductase. Its use is mandatory for accurate kinetic characterization, given that common analogs like piperitenone and pulegone are not substrates [1][2]. This ensures experimental validity in metabolic engineering and synthetic biology projects aimed at producing (-)-menthol.

Standard for Monoterpene Profiling and Quality Control in Mint Oils

(+)-Isopiperitenone serves as a crucial analytical standard for identifying and quantifying pathway intermediates in the essential oils of Mentha species. Its presence and relative concentration provide insight into the efficiency and genetic traits of specific chemotypes, supporting quality control and chemotaxonomic studies of mint and other Lamiaceae oils [3].

Development of Pest Management Strategies Based on Semiochemicals

The demonstrated activity of (+)-isopiperitenone as an alarm pheromone for the mite Tyrophagus similis at a defined concentration (100 ppm) enables its specific use in chemical ecology research [4]. It can be deployed in the development of novel attract-and-repel strategies, behavioral disruption techniques, or monitoring tools for this and related acarid pest species, offering a defined alternative to broad-spectrum pesticides.

Formulation of Distinctive Mint-Fragrance Accords

For fragrance and flavor chemists, (+)-isopiperitenone offers a defined sensory advantage over piperitenone, being characterized as a sweeter, yet equally minty, note . Its procurement is justified for the creation of nuanced mint profiles in high-value perfumery, cosmetics, and oral care products, where a specific olfactory character is a key differentiator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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